molecular formula C20H19BrN2O B2709055 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol CAS No. 496013-36-6

7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol

Cat. No.: B2709055
CAS No.: 496013-36-6
M. Wt: 383.289
InChI Key: SIGYUTQWOLIIOK-UHFFFAOYSA-N
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Description

7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol is a complex organic compound featuring a quinoline core substituted with a bromophenyl group and a pyrrolidinylmethyl group

Scientific Research Applications

7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific boron reagents and palladium catalysts tailored for large-scale synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.

    Reduction: Reduced forms of the quinoline or bromophenyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain proteins, while the quinoline core can interact with nucleic acids and enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 7-((2-Bromophenyl)(pyrrolidin-1-yl)methyl)quinolin-8-ol is unique due to the combination of the bromophenyl group, pyrrolidinylmethyl group, and quinoline core. This unique structure provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

7-[(2-bromophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O/c21-17-8-2-1-7-15(17)19(23-12-3-4-13-23)16-10-9-14-6-5-11-22-18(14)20(16)24/h1-2,5-11,19,24H,3-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGYUTQWOLIIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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